molecular formula C22H16FN3O5S2 B4558919 3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B4558919
M. Wt: 485.5 g/mol
InChI Key: BLCGWHXFRDSNIK-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of thiazolidinone derivatives characterized by a central 4-oxo-2-thioxo-1,3-thiazolidine core conjugated with indole and substituted phenyl moieties. The structure features a 4-fluorophenyl carbamoyl group attached via an acetyl linker to the indole nitrogen, along with a propanoic acid side chain. These structural elements are critical for modulating bioactivity, solubility, and target binding . Thiazolidinone derivatives are widely studied for their anticancer, antimicrobial, and enzyme inhibitory properties, with structural variations influencing potency and selectivity .

Properties

IUPAC Name

3-[(5Z)-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O5S2/c23-12-5-7-13(8-6-12)24-16(27)11-26-15-4-2-1-3-14(15)18(20(26)30)19-21(31)25(22(32)33-19)10-9-17(28)29/h1-8H,9-11H2,(H,24,27)(H,28,29)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCGWHXFRDSNIK-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name/Identifier Substituent on Indole/Phenyl Core Structure Modifications Functional Groups Present Reference
Target Compound 4-Fluorophenyl Indole-thiazolidinone conjugate Propanoic acid, thioxo, carbamoyl
3-[(5Z)-5-(1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoic acid 2-Methylphenyl Identical core Propanoic acid, thioxo, carbamoyl
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxyphenyl Pyrazole-thiazolidinone hybrid Phenylpropanoic acid, methoxy
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) 4-Nitrophenyl Pyrazole-thiazolidinone hybrid Nitro, propanoic acid
3-((5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid Pyrido-pyrimidinyl Extended aromatic system Fluorophenoxy, pyrido-pyrimidine

Key Observations :

  • Core Modifications: The indole-thiazolidinone scaffold in the target compound differs from pyrazole-thiazolidinone hybrids () or pyrido-pyrimidine conjugates (), which may alter π-π stacking interactions and target selectivity.
  • Functional Groups: The propanoic acid side chain is conserved across analogs, suggesting its role in solubility and receptor binding .

Key Observations :

  • Yield: The target compound’s synthesis likely involves Knoevenagel condensation (), but yields are unreported. Pyrazole-thiazolidinone derivatives show moderate yields (48–68%), while benzylidene analogs achieve higher yields (75–85%) under optimized conditions .
  • Melting Points : The 4-nitrophenyl substituent in 13f increases rigidity and melting point (240–242°C) compared to 13c (122–124°C) .
  • Solubility: Propanoic acid derivatives generally exhibit better aqueous solubility than nitro- or phenyl-substituted analogs .

Bioactivity and Computational Insights

Table 3: Bioactivity and Molecular Similarity
Compound Name/Identifier Reported Bioactivity Similarity Metrics (vs. Target Compound) Predicted Targets Reference
Target Compound Not reported N/A HDACs, kinase inhibitors (structural analogy)
3-((5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid Anticancer (in silico) Tanimoto: ~65% (Morgan fingerprints) Topoisomerase II
Aglaithioduline (phytocompound) HDAC inhibition (~70% vs. SAHA) Tanimoto: 70% (vs. SAHA) HDAC8
(Z)-2-((5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid Anti-proliferative (NCI-60) Dice index: >60% (bioactivity clustering) Tubulin polymerization

Key Observations :

  • Structural-Activity Relationships : The 4-fluorophenyl group may enhance binding to epigenetic targets like HDACs, as seen in aglaithioduline ().
  • Bioactivity Clustering: Thiazolidinone derivatives with propanoic acid side chains cluster with tubulin inhibitors, implying possible anti-mitotic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.